molecular formula C11H13F B6329446 3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene CAS No. 1256481-10-3

3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene

Cat. No.: B6329446
CAS No.: 1256481-10-3
M. Wt: 164.22 g/mol
InChI Key: IYKNIPIAGWZRSU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene typically involves the alkylation of 4-fluoro-2-methylphenyl derivatives. One common method is the reaction of 4-fluoro-2-methylbenzyl chloride with a suitable alkene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the propene chain.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve efficient synthesis. These methods are optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: It is utilized in the creation of novel materials with unique properties, such as polymers and resins.

    Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 4-Fluoro-2-methylphenylacetic acid
  • 4-Fluoro-2-methylphenylboronic acid

Uniqueness

3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene is unique due to its specific structural features, such as the combination of a fluorine atom and a propene chain. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

4-fluoro-2-methyl-1-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)7-9(10)3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKNIPIAGWZRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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